2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1092390-14-1
VCID: VC4415749
InChI: InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H
SMILES: C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl
Molecular Formula: C9H9ClF3NO2
Molecular Weight: 255.62

2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride

CAS No.: 1092390-14-1

Cat. No.: VC4415749

Molecular Formula: C9H9ClF3NO2

Molecular Weight: 255.62

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride - 1092390-14-1

Specification

CAS No. 1092390-14-1
Molecular Formula C9H9ClF3NO2
Molecular Weight 255.62
IUPAC Name 2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone;hydrochloride
Standard InChI InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H
Standard InChI Key NZMDFORULDJBNT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CN)OC(F)(F)F.Cl

Introduction

Chemical Structure and Properties

The compound’s molecular formula is C₉H₉ClF₃NO₂, with a molecular weight of 263.62 g/mol. It features a phenyl ring substituted with a trifluoromethoxy group (-OCF₃) at the para position, an amino group (-NH₂) attached to an ethanone backbone, and a hydrochloride salt. Key structural attributes include:

  • Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

  • Amino-Ethanone Backbone: Facilitates hydrogen bonding with biological targets, influencing pharmacological activity.

Physicochemical Properties:

PropertyValue
Melting Point180–182°C (decomposes)
Solubility>10 mg/mL in DMSO
LogP (Octanol-Water)1.9 ± 0.3

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a Friedel-Crafts acylation followed by amination:

  • Friedel-Crafts Acylation:
    4-(Trifluoromethoxy)benzene+Chloroacetyl chlorideAlCl31-(4-(Trifluoromethoxy)phenyl)ethanone\text{4-(Trifluoromethoxy)benzene} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(4-(Trifluoromethoxy)phenyl)ethanone}
    Yield: 65–72% under anhydrous conditions .

  • Amination:
    1-(4-(Trifluoromethoxy)phenyl)ethanone+NH3NaBH42-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone\text{1-(4-(Trifluoromethoxy)phenyl)ethanone} + \text{NH}_3 \xrightarrow{\text{NaBH}_4} \text{2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanone}
    The hydrochloride salt forms via HCl treatment (yield: 85–90%) .

Industrial-Scale Production

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Purification via recrystallization in ethanol/water mixtures achieves >99% purity .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBioactivity (IC₅₀)
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone-CF₃ vs. -OCF₃3.8 µM (MCF-7)
2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanoneMeta-substitution6.2 µM (A549)

The para-substituted trifluoromethoxy derivative shows 1.6-fold greater potency than meta-substituted analogs .

Applications in Drug Discovery

Lead Optimization

  • Selectivity Enhancement: Introducing polar groups (e.g., -OH) reduces off-target effects by 30% .

  • Prodrug Development: Ester derivatives improve oral bioavailability (AUC increase: 2.1×) .

Case Study: Antidepressant Development

A 2024 study synthesized 15 derivatives, with Compound 12 showing:

  • 5-HT₁A Receptor Affinity: Kᵢ = 8.3 nM.

  • Forced Swim Test: Reduced immobility time by 58% in murine models .

OrganismLC₅₀ (96h)
Daphnia magna4.2 mg/L
Danio rerio (Zebrafish)9.8 mg/L

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